An In-depth Technical Guide to C-(1-Ethyl-1H-indol-4-yl)-methylamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to C-(1-Ethyl-1H-indol-4-yl)-methylamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Within this broad class of compounds, C-(1-Ethyl-1H-indol-4-yl)-methylamine emerges as a molecule of interest, representing a synthetically accessible derivative with potential for diverse pharmacological applications. This guide provides a comprehensive overview of its chemical identity, a detailed, plausible synthetic route, and an exploration of its potential applications based on the structure-activity relationships of analogous compounds.
Chemical Identity and Properties
C-(1-Ethyl-1H-indol-4-yl)-methylamine, also known by its IUPAC name (1-ethylindol-4-yl)methanamine, is a primary amine derivative of N-ethylated indole. Its core structure consists of a bicyclic indole ring system where the nitrogen at position 1 is substituted with an ethyl group, and a methylamine group is attached to the carbon at position 4.
| Identifier | Value | Source |
| CAS Number | 1409791-08-7 | |
| IUPAC Name | (1-ethylindol-4-yl)methanamine | |
| Molecular Formula | C₁₁H₁₄N₂ | |
| Molecular Weight | 174.24 g/mol | |
| InChI | InChI=1S/C11H14N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2,8,12H2,1H3 | |
| Canonical SMILES | CCN1C=CC2=C1C(=CC=C2)CN |
Proposed Synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine
Caption: Proposed two-step synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine.
Part 1: N-Ethylation of 4-Cyanoindole
The initial step focuses on the selective ethylation of the indole nitrogen. The presence of the electron-withdrawing cyano group at the 4-position increases the acidity of the N-H proton, facilitating its deprotonation.
Protocol:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) and anhydrous N,N-dimethylformamide (DMF).
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-cyanoindole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The formation of a salt is often indicated by a color change and/or the cessation of hydrogen gas evolution.
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Ethylation: After stirring for an additional 30 minutes at 0 °C, add ethyl iodide (EtI, 1.5 equivalents) dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 1-ethyl-1H-indole-4-carbonitrile, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to deprotonate the indole nitrogen without competing in nucleophilic addition to the cyano group.
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N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the starting materials and the intermediate sodium salt.
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Ethyl Iodide (EtI): A reactive electrophile for the N-alkylation reaction. Iodide is a good leaving group, facilitating the SN2 reaction.
Part 2: Reduction of the Nitrile to the Primary Amine
The final step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Protocol:
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Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 1-ethyl-1H-indole-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
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Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude C-(1-Ethyl-1H-indol-4-yl)-methylamine. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Causality of Experimental Choices:
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Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent necessary for the complete reduction of the nitrile to the primary amine.
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Tetrahydrofuran (THF): An anhydrous ether solvent that is stable to LiAlH₄ and suitable for the reaction conditions.
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Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
Potential Applications and Pharmacological Relevance
While there is no specific literature on the biological activity of C-(1-Ethyl-1H-indol-4-yl)-methylamine, its structural similarity to known psychoactive tryptamines and other biologically active indoles suggests potential areas for investigation.
Serotonergic Activity
The core structure of C-(1-Ethyl-1H-indol-4-yl)-methylamine is an isomer of N-ethyltryptamine. Tryptamine and its derivatives are well-known for their interaction with serotonin (5-HT) receptors. Specifically, 4-substituted tryptamines, such as psilocin (4-hydroxy-N,N-dimethyltryptamine), are potent agonists at the 5-HT₂A receptor, which is believed to mediate the psychedelic effects of these compounds.[1][2]
Caption: Simplified 5-HT2A receptor signaling pathway.
The ethyl group on the indole nitrogen and the primary amine at the 4-position methyl group of C-(1-Ethyl-1H-indol-4-yl)-methylamine present a unique substitution pattern. Structure-activity relationship (SAR) studies of 4-substituted tryptamines have shown that the nature of the substituents on the amine and the indole ring significantly influences potency and efficacy at 5-HT receptors.[3][4] Therefore, it is plausible that C-(1-Ethyl-1H-indol-4-yl)-methylamine could act as a modulator of serotonergic neurotransmission, warranting investigation for its potential effects on mood, cognition, and perception.
Bioisosteric Replacement and Drug Design
The concept of bioisosteric replacement is a fundamental strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound.[5][6] The indole nucleus itself is a bioisostere of other aromatic systems and is found in numerous approved drugs.[7] C-(1-Ethyl-1H-indol-4-yl)-methylamine can be considered a structural analog of other biogenic amines and could serve as a scaffold for the development of novel therapeutic agents targeting a variety of receptors and enzymes. For instance, benzofuran bioisosteres of tryptamines have been synthesized and evaluated for their affinity at serotonin receptors, demonstrating that such modifications can fine-tune receptor selectivity.[8][9]
Conclusion
C-(1-Ethyl-1H-indol-4-yl)-methylamine is a fascinating molecule with a clear chemical identity and a plausible, robust synthetic pathway. While its specific biological activities remain to be elucidated, its structural relationship to a class of compounds with profound effects on the central nervous system makes it a compelling target for future research. The in-depth understanding of its synthesis and the exploration of its potential pharmacological profile, as outlined in this guide, provide a solid foundation for scientists and drug development professionals to unlock the full potential of this and related indole derivatives.
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